8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with dibenzylamino, heptyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with dibenzylamine and heptyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dibenzylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Scientific Research Applications
8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different substituents.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases, sharing the dimethylxanthine core.
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): A drug used to improve blood flow, with structural similarities to the compound .
Uniqueness
8-[(Dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s dibenzylamino and heptyl groups provide unique steric and electronic effects, potentially leading to different interactions and applications.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C29H37N5O2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C29H37N5O2/c1-4-5-6-7-14-19-34-25(30-27-26(34)28(35)32(3)29(36)31(27)2)22-33(20-23-15-10-8-11-16-23)21-24-17-12-9-13-18-24/h8-13,15-18H,4-7,14,19-22H2,1-3H3 |
InChI Key |
LWGCUHYMQVYEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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